2H-pyran-4-amine
Description
Significance of Pyran-Based Heterocycles in Contemporary Chemical Synthesis
Pyran and its derivatives are a class of six-membered oxygen-containing heterocyclic compounds that are of significant interest in organic and medicinal chemistry. researchgate.netbeilstein-journals.org These structures form the core of numerous natural products and biologically active molecules, exhibiting a wide range of pharmaceutical activities. nih.gov The pyran scaffold is a key structural motif in many compounds with potential applications in various industries, including agriculture and cosmetics. nih.gov The versatility of the pyran ring system allows for the synthesis of a diverse library of compounds, making it a valuable building block in modern organic synthesis. nih.gov
Overview of 2H-Pyran Core Structures in Scientific Literature
The pyran ring exists in two isomeric forms: 2H-pyran and 4H-pyran, which differ in the position of the saturated carbon atom. researchgate.net The 2H-pyran ring is a structural motif found in a number of natural products. nih.gov However, the scientific literature on simple monocyclic 2H-pyrans is relatively limited due to the inherent instability of the ring system. nih.gov 2H-pyrans are prone to valence isomerization, existing in equilibrium with their open-chain 1-oxatriene forms. nih.gov This instability presents a significant challenge in their synthesis and isolation. Consequently, much of the research has focused on stabilized 2H-pyran systems, such as those fused to an aromatic ring (chromenes), which are more stable. nih.gov
Scope and Research Focus on Amine-Substituted Pyran Systems
Amine-substituted pyrans are a particularly important subclass of pyran derivatives due to their wide range of biological activities. The research in this area is predominantly focused on the synthesis of 2-amino-4H-pyran derivatives. nih.govresearchgate.netsciforum.net These compounds are often prepared through efficient one-pot, multi-component reactions, which allow for the rapid assembly of complex molecules from simple starting materials. nih.govsciforum.net The synthesis of optically enriched substituted pyran derivatives has also been achieved through amine-catalyzed Michael addition and subsequent cyclization. rsc.org
In contrast, specific research on 2H-pyran-4-amine is notably scarce in the current scientific literature. The challenges associated with the stability of the 2H-pyran ring, coupled with the electronic effects of an amino substituent at the 4-position, likely contribute to the difficulty in synthesizing and isolating this specific isomer. The interaction of 2H-furo[3,2-b]pyran-2-ones with various amines has been studied, leading to different transformation products depending on the nature of the amine, which highlights the complex reactivity of pyran systems with nitrogen nucleophiles. beilstein-journals.org The synthesis of the saturated analog, 4-aminotetrahydropyran, is well-established, often starting from tetrahydro-4H-pyran-4-one, but this does not directly address the synthesis of the unsaturated this compound. chemicalbook.com
Detailed Research Findings
The synthesis of amine-substituted pyrans is a significant area of research, with a strong emphasis on the development of efficient and environmentally friendly methodologies. The majority of published work centers on the synthesis of 2-amino-4H-pyran derivatives, often involving a multi-component approach.
A common strategy for the synthesis of 2-amino-4H-pyrans involves the condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a β-dicarbonyl compound (such as dimedone or ethyl acetoacetate). nih.govsciforum.net These reactions are often catalyzed by a base, such as piperidine or 2-aminoethanol. nih.gov The probable mechanism for this reaction involves an initial Knoevenagel condensation between the aldehyde and malononitrile (B47326), followed by a Michael addition of the β-dicarbonyl compound, and subsequent intramolecular cyclization to form the final 4H-pyran product. nih.gov
The following table summarizes representative examples of the synthesis of amine-substituted pyran derivatives found in the literature. It is important to note that these examples are primarily for 4H-pyran derivatives, reflecting the current focus of research in this area.
Table 1: Synthesis of Representative Amine-Substituted Pyran Derivatives
| Reactants | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde, Malononitrile, Dimedone | 2-Aminoethanol | 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 81-88% | nih.gov |
| Substituted Benzaldehydes, Malononitrile, Ethyl Acetoacetate | Various (e.g., ammonium (B1175870) hydroxide, ionic liquids) | Substituted 2-Amino-4-aryl-3-cyano-5-ethoxycarbonyl-6-methyl-4H-pyrans | Not specified | sciforum.net |
| Electronically Poor Alkenes | Amine Catalyst | Optically Enriched Substituted Pyrans | Up to 90% | rsc.org |
Structure
3D Structure
Properties
Molecular Formula |
C5H7NO |
|---|---|
Molecular Weight |
97.12 g/mol |
IUPAC Name |
2H-pyran-4-amine |
InChI |
InChI=1S/C5H7NO/c6-5-1-3-7-4-2-5/h1-3H,4,6H2 |
InChI Key |
YUCHBNPEXIKPHN-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C=CO1)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2h Pyran 4 Amine and Its Derivatives
Strategies for Constructing the 2H-Pyran Ring System
The formation of the 2H-pyran ring system often involves intricate bond-forming reactions, with various approaches developed to achieve regioselectivity and stability.
Cyclization Reactions
Cyclization reactions are pivotal in forming the six-membered 2H-pyran ring, bringing together smaller molecular fragments or rearranging existing ones.
Multi-component reactions (MCRs) offer a highly atom-economical and convergent strategy for synthesizing complex heterocyclic systems, including pyrans, in a single pot from three or more starting materials researchgate.netmdpi.com. These reactions typically involve a sequence of additions and cyclizations. For instance, the synthesis of functionalized 2H-pyrans has been achieved through catalytic reactions involving an oxirane, an alkyne, and a malonate researchgate.net. This method proceeds via a 6-exo-dig cyclization pathway, where copper acetylides, generated in situ, attack oxiranes to form homopropargylic alcohol intermediates, which then cyclize researchgate.net.
Another common multi-component approach for pyran derivatives, often leading to 4H-pyrans or dihydropyrans, involves the condensation of aldehydes, activated methylene (B1212753) compounds (such as malononitrile), and 1,3-dicarbonyl compounds mdpi.comacs.org. While these often yield saturated or partially saturated pyrans, the underlying principles of sequential Knoevenagel condensation, Michael addition, and subsequent cyclization are adaptable for 2H-pyran scaffolds mdpi.com. For example, a bimetallic catalyst facilitated the synthesis of pyran-pyrrol hybrid moieties with excellent yields from benzaldehyde, malononitrile (B47326), and methyl pyrrol oxopropanenitrile, following a Knoevenagel condensation, Michael addition, and cyclization pathway mdpi.com.
| Reaction Type | Starting Materials | Catalyst/Conditions | Product Type | Yield Range | Citation |
|---|---|---|---|---|---|
| 3-Component Cyclization | Oxirane, Alkyne, Malonate | Cu(I) catalysts | Functionalized 2H-Pyrans | Good to excellent | researchgate.net |
| MCR (Knoevenagel/Michael/Cyclization) | Aldehyde, Malononitrile, Methyl pyrrol oxopropanenitrile | Bimetallic catalyst | Pyran-pyrrol hybrid moieties | Up to 97% | mdpi.com |
| 4-Component Reaction | Aromatic Aldehydes, Cyclic 1,3-Carbonyls, Arylamines, Dimethyl Acetylenedicarboxylate | Varies | 3,4-Dihydro-2H-pyrans | Efficient | acs.org |
Tandem Michael addition/cyclization sequences are powerful tools for constructing heterocyclic rings, including pyrans, by forming multiple bonds in a single operation acs.orgmdpi.com. This strategy typically involves a Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization of the resulting intermediate. For instance, the synthesis of naphthopyrans has been achieved through a tandem oxy-Michael addition/cyclization reaction between naphthols and α,β-unsaturated ketones, promoted by potassium carbonate mdpi.com. While this specific example leads to fused pyran systems, the principle is applicable to monocyclic 2H-pyrans, particularly when the Michael adduct can undergo subsequent cyclization to form the pyran ring.
Another example involves a domino process combining addition-elimination, intramolecular cyclization, and ring opening/closing sequences to synthesize 2H-pyran-3-carbonitriles acs.org. In this process, malononitrile undergoes nucleophilic attack, followed by the formation of an intermediate that undergoes intramolecular O-cyclization to yield 2-imino-2H-pyran-3-carbonitriles acs.org.
| Reaction Type | Key Steps | Substrates | Catalyst/Promoter | Product Type | Citation |
|---|---|---|---|---|---|
| Tandem Oxy-Michael/Cyclization | Michael addition, Intramolecular cyclization | Naphthols, α,β-unsaturated ketones | Potassium carbonate (K2CO3) | Naphthopyrans | mdpi.com |
| Domino Cyclization | Addition-elimination, Intramolecular cyclization, Ring opening/closing | α-aroylketene dithioacetals, Malononitrile, Secondary amines | Base | 2H-Pyran-3-carbonitriles | acs.org |
Electrocyclization, particularly the oxa-6π-electrocyclization of dienones (also known as 1-oxatrienes), is a fundamental and widely explored pathway for the synthesis of 2H-pyrans mdpi.comnih.govclockss.orgacs.org. This pericyclic reaction involves the concerted ring closure of a conjugated triene system containing an oxygen atom. The inherent challenge with this method is the reversible nature of the reaction, where 2H-pyrans can spontaneously undergo valence isomerization back to their 1-oxatriene forms mdpi.comnih.govacs.org.
To overcome this instability, synthetic strategies often focus on designing substrates that favor the 2H-pyran form through steric or electronic effects. For instance, substitution at the C2-position of the pyran ring with two methyl groups can significantly shift the equilibrium towards the 2H-pyran nih.gov. The presence of electron-withdrawing substituents, particularly at the C5-position, also favors the 2H-pyran nih.govclockss.org.
A notable example involves a one-pot sequence utilizing propargyl vinyl ethers nih.govacs.orgorganic-chemistry.org. This strategy proceeds via a Ag(I)-catalyzed propargyl-Claisen rearrangement, followed by a base-catalyzed isomerization and subsequent 6π-oxaelectrocyclization, yielding stable 2H-pyrans, often with ester functionalities at the C5 position and substitution at C6 to enhance stability nih.govacs.orgorganic-chemistry.org. Another approach involves the oxidation of 3,5-hexadien-1-ols using 3-iodoxybenzoic acid (IBX), which generates 1-oxatriene intermediates that spontaneously undergo disrotatory oxa-electrocyclization to form tetrasubstituted 2H-pyrans clockss.org.
| Reaction Type | Starting Materials | Catalyst/Conditions | Product Characteristics | Yield/Stability Notes | Citation |
|---|---|---|---|---|---|
| Ag(I)-catalyzed Propargyl-Claisen Rearrangement / Oxa-6π Electrocyclization | Propargyl vinyl ethers | AgSbF6, DBU | Stable, highly substituted 2H-pyrans (e.g., 2H-pyran-5-carboxylates) | Moderate to excellent yields; stable for days at room temperature | nih.govacs.orgorganic-chemistry.org |
| IBX Oxidation / Oxa-electrocyclization | 3,5-Hexadien-1-ols | 3-Iodoxybenzoic acid (IBX), DMSO | Tetrasubstituted 2H-pyrans | Efficient one-pot preparation; electron-withdrawing groups at C3, C4, C6 favor formation | clockss.org |
Ring Transformation Reactions Yielding 2H-Pyran-4-amine Precursors
Ring transformation reactions involve the conversion of one heterocyclic ring system into another, offering a versatile route to complex structures. While direct transformations to this compound are less common, 2H-pyran-2-ones (α-pyrones) serve as important precursors that can undergo ring transformations to yield various heterocycles, including those that could be further modified into 2H-pyrans or their amine derivatives acs.orgclockss.orgderpharmachemica.comrsc.orgthieme-connect.com.
2H-Pyran-2-ones are unsaturated lactones that possess three electrophilic centers (C-2, C-4, and C-6) and can react with various nucleophiles clockss.orgderpharmachemica.com. For example, carbanion-induced ring transformations of 6-aryl-2H-pyran-2-ones with propiophenone (B1677668) have been reported to yield functionalized m-terphenyls derpharmachemica.com. Similarly, base-induced ring transformation reactions of 2H-pyran-2-one-3-carbonitriles with cyclobutanone (B123998) have been used to synthesize benzocyclobutanes thieme-connect.com. These reactions typically involve nucleophilic attack, ring opening, and subsequent cyclization and elimination steps derpharmachemica.com.
Although these examples often lead to carbocyclic or other heterocyclic systems, the reactivity patterns of 2H-pyran-2-ones highlight their potential as versatile building blocks. The strategic introduction of nitrogen nucleophiles during such transformations could, in principle, lead to pyran rings bearing nitrogen functionalities, which could then be manipulated to form this compound derivatives. For instance, reactions of 2H-pyran-2-one derivatives with ammonia (B1221849), hydroxylamine, or other amino compounds can lead to the formation of nitrogen-containing heterocycles, demonstrating the ring's susceptibility to nucleophilic attack by nitrogen species clockss.org.
Catalytic Approaches in 2H-Pyran Synthesis
Catalysis plays a crucial role in enhancing the efficiency, selectivity, and sustainability of 2H-pyran synthesis. Various catalysts, including transition metals, organocatalysts, and Lewis/Brønsted acids, have been employed to facilitate the formation of the 2H-pyran ring system.
Metal-Catalyzed Reactions:
Silver(I) Catalysis: As mentioned in electrocyclization, Ag(I) catalysts are effective in promoting propargyl-Claisen rearrangements followed by oxa-6π-electrocyclization to yield stable 2H-pyrans nih.govacs.orgorganic-chemistry.org.
Nickel(0) Catalysis: Ni(0)-catalyzed reactions have been reported for the synthesis of bicyclic 2H-pyrans from diynes and aldehydes mdpi.com.
Gold Catalysis: Oxidative gold catalysis has been utilized in cascade cyclizations to synthesize polycyclic 2H-pyran-3(6H)-ones, involving C-H insertions triggered by α-oxo gold carbene intermediates rsc.org.
Calcium(II) Catalysis: A cooperative catalytic system involving Ca2+ and camphorsulphonic acid has been reported for the transition metal-free cycloisomerization of diynols to bicyclic 2H-pyrans mdpi.com.
Organocatalysis:
N-Heterocyclic Carbene (NHC) Catalysis: NHC catalysis has emerged as a powerful tool for the synthesis of 2H-pyran-2-ones and dihydropyranones from 3-bromoenals and 1,3-dicarbonyl compounds, demonstrating selective oxidative transformations researchgate.netacs.org.
Amine Catalysis: Organocatalysts like DABCO have been used in domino strategies for the synthesis of 2H-pyrans from propargyl vinyl esters mdpi.com. L-proline has also been reported as a catalyst for domino Knoevenagel/6π-electrocyclization reactions to form highly functionalized 2H-pyrans under solvent-free conditions mdpi.com.
Acid/Base Catalysis:
Lewis/Brønsted Acids: These catalysts are frequently employed in Knoevenagel/electrocyclization strategies for 2H-pyran synthesis. Examples include In3+ or iodine mdpi.com.
Bases: Bases like DBU are crucial in certain sequences, such as the isomerization step in the propargyl-Claisen rearrangement/electrocyclization pathway nih.govacs.orgorganic-chemistry.org. Potassium carbonate has been shown to promote tandem oxy-Michael addition/cyclization for naphthopyrans mdpi.com.
| Catalyst Type | Specific Catalyst Examples | Reaction Type | Pyran Product Type | Citation |
|---|---|---|---|---|
| Transition Metal | Ag(I) (e.g., AgSbF6) | Propargyl-Claisen Rearrangement / Electrocyclization | Stable 2H-Pyrans | nih.govacs.orgorganic-chemistry.org |
| Transition Metal | Ni(0) | Cyclization of diynes and aldehydes | Bicyclic 2H-Pyrans | mdpi.com |
| Transition Metal | Gold catalysts | Oxidative cascade cyclization (C-H insertions) | Polycyclic 2H-pyran-3(6H)-ones | rsc.org |
| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | Oxidative transformations | 2H-Pyran-2-ones, Dihydropyranones | researchgate.netacs.org |
| Organocatalyst | DABCO, L-Proline | Domino Knoevenagel/Electrocyclization | Functionalized 2H-Pyrans | mdpi.com |
| Cooperative Catalysis | Ca2+ / Camphorsulphonic acid | Cycloisomerization of diynols | Bicyclic 2H-Pyrans | mdpi.com |
| Base | DBU, K2CO3 | Isomerization / Cyclization, Oxy-Michael / Cyclization | 2H-Pyrans, Naphthopyrans | nih.govacs.orgmdpi.comorganic-chemistry.org |
Compound Names and PubChem CIDs
Organocatalysis in Pyran Ring Formation
Organocatalysis has emerged as a powerful tool for the enantioselective and diastereoselective synthesis of pyran derivatives. This approach often utilizes small organic molecules as catalysts, offering advantages such as mild reaction conditions and the absence of metal waste.
One notable organocatalytic strategy involves the one-pot reaction of pyruvates and aldehydes to generate functionalized dihydropyran derivatives. Researchers at OIST, led by Prof. Fujie Tanaka, developed a catalytic route that employs pyrrolidine-3-carboxylic acid (β-proline) as the optimal organocatalyst. This method allows for the production of dihydropyran products with high yields and diastereoselectivity, even under mild conditions (25 °C in CH3CN). For instance, the reaction of ethyl pyruvate (B1213749) and an aldehyde with β-proline yielded the dihydropyran product in 72% yield as a single diastereomer. oist.jp
N-heterocyclic carbenes (NHCs) are another class of organocatalysts widely employed in pyran synthesis, particularly for 3,4-dihydropyran-2-ones and related derivatives. NHC catalysis often proceeds via [4+2]- and [3+3]-type cycloadditions, activating aldehydes through Breslow-type adducts. mdpi.comresearchgate.net This activation enables the formation of various dihydropyranone skeletons with multiple stereocenters. For example, the enantioselective synthesis of chiral selenylated dihydropyranones has been achieved using NHC organocatalysis, providing high yields and excellent enantioselectivities from α,β-unsaturated aldehydes and selenyl vinyl ketones. Optimal conditions for this reaction involved Cs2CO3 as a base and a specific NHC catalyst in toluene (B28343) at room temperature for 15 hours. mdpi.com
Another organocatalytic approach for densely functionalized 4H-pyrans involves bifunctional tetraethylammonium (B1195904) 2-(carbamoyl)benzoate (TEACB) under solvent-free ball milling conditions. This method facilitates the one-pot, three-component reaction of malononitrile, aromatic aldehydes, and enolic or phenolic compounds, leading to 2-amino-3-cyano-4H-pyran derivatives in high to quantitative yields with short reaction times. tandfonline.com
Table 1: Examples of Organocatalytic Pyran Ring Formation
| Reaction Type | Catalyst | Substrates | Product Type | Yield (%) | Diastereoselectivity/Enantioselectivity | Reference |
| One-pot cyclization | β-proline (pyrrolidine-3-carboxylic acid) | Ethyl pyruvate, Aldehydes | Dihydropyran derivatives | 72 | Single diastereomer | oist.jp |
| [4+2]/[3+3] Cycloaddition | N-Heterocyclic Carbenes (NHCs) | α,β-unsaturated aldehydes, Selenyl vinyl ketones | Chiral selenylated dihydropyranones | High | Excellent ee | mdpi.com |
| Cascade reaction | Organocatalyst (e.g., chiral triazonium salt) | N-TFA glycine (B1666218) Bt, α,β-unsaturated aldehydes | 3-amino tetrahydro-2H-pyran-2-ones | Up to 65 | Up to 99% ee | acs.org |
| Three-component cyclization | Tetraethylammonium 2-(carbamoyl)benzoate (TEACB) | Malononitrile, Aromatic aldehydes, Enolic/phenolic compounds | 2-amino-3-cyano-4H-pyran derivatives | High to Quantitative | Not specified | tandfonline.com |
Heterogeneous Catalysis for this compound Synthesis
Heterogeneous catalysis offers significant advantages in terms of catalyst recyclability, ease of separation, and environmental sustainability. Various solid acid and base catalysts have been developed for the synthesis of pyran derivatives.
Niobium pentachloride (NbCl5) functionalized perlite (B1173460) has been demonstrated as an efficient and recyclable heterogeneous catalyst for the synthesis of pyrans, specifically diethyl-2,6-dimethyl-4-substituted-4H-pyran-3,5-dicarboxylate. This catalyst, prepared via a solid-state dispersion technique, showed optimal performance with 10 wt% NbCl5-loaded perlite and 0.15 g catalyst loading in ethanol, achieving high yields within 15 minutes. The catalyst maintained its efficiency for up to five recycling runs. mdpi.com
Cerium-modified ZSM-11 zeolite is another effective heterogeneous catalyst for the one-pot synthesis of 4H-pyran derivatives through the cyclocondensation of aromatic aldehydes, malononitrile, and ethyl acetoacetate. ijcce.ac.ir Similarly, silica-supported ammonium (B1175870) acetate (B1210297) has been utilized as a recyclable heterogeneous catalyst for the three-component cyclocondensation of aldehydes, malononitrile, and ethyl acetoacetate, achieving excellent yields under ultrasound irradiation. journalcsij.com
Magnetic nanoparticles functionalized with SO3H dendrimers (Fe3O4@-D-NH-(CH2)4-SO3H) have been reported as hetero-catalysts for pyran synthesis, proving effective in reactions involving aldehydes, malononitrile, and dimedone or cyclohexanedione. nih.gov More recently, a 2D Ni-MOF, IITKGP-52, has been explored as a robust heterogeneous catalyst for the three-component condensation reaction leading to bioactive 2-amino-3-cyano-4H-pyran derivatives. This MOF catalyst exhibits low catalytic loading, broad substrate compatibility, excellent recyclability, and superior catalytic efficiency compared to other systems. nih.gov
Nano-SnO2 has also been successfully employed as a recyclable heterogeneous catalyst for the synthesis of 2-amino-4H-pyran derivatives in aqueous media, demonstrating high efficiency and short reaction times for the condensation of aryl aldehydes, β-dicarbonyl compounds, and malononitrile. samipubco.com
Table 2: Examples of Heterogeneous Catalysis in Pyran Synthesis
| Catalyst | Reaction Type | Substrates | Product Type | Key Features | Reference |
| NbCl5/perlite | Cyclization | Ethyl acetoacetate, Aromatic aldehydes | Diethyl-2,6-dimethyl-4-substituted-4H-pyran-3,5-dicarboxylate | Recyclable (5 runs), high yield (95% in 15 min) | mdpi.com |
| Ce-ZSM-11 zeolite | One-pot cyclocondensation | Aromatic aldehyde, Malononitrile, Ethyl acetoacetate | 4H-pyran derivatives | Efficient | ijcce.ac.ir |
| Silica ammonium acetate | Three-component cyclocondensation | Aldehydes, Malononitrile, Ethyl acetoacetate | 4H-pyran derivatives | Recyclable, excellent yields, ultrasound irradiation | journalcsij.com |
| Fe3O4@-D-NH-(CH2)4-SO3H | Three-component reaction | Aldehyde, Malononitrile, Dimedone/Cyclohexanedione | Pyrans | Magnetic, reusable | nih.gov |
| 2D Ni-MOF (IITKGP-52) | Three-component condensation | Aldehyde, Malononitrile, β-ketoester | 2-amino-3-cyano-4H-pyran derivatives | Robust, low loading, excellent recyclability | nih.gov |
| Nano-SnO2 | Multicomponent condensation | Aryl aldehydes, β-dicarbonyl compounds, Malononitrile | 2-amino-4H-pyran derivatives | Recyclable, aqueous media, high yields, short times | samipubco.com |
Metal-Catalyzed Cyclizations and Cross-Couplings in Pyran Chemistry
Metal-catalyzed reactions are indispensable in pyran chemistry, enabling various cyclization and cross-coupling transformations for the construction of pyran rings and their functionalization. Transition metal complexes can activate unsaturated bonds and facilitate selective bond formations. clockss.org
Palladium-catalyzed cyclizations are frequently employed. For instance, the intramolecular palladium-catalyzed cyclization of vinylic/aryl halides or triflates containing alkenes, dienes, or alkynes offers a powerful method for synthesizing diverse pyran and furan (B31954) heterocycles. espublisher.com This often involves oxidative addition/reductive elimination mechanisms. espublisher.com Palladium(0) nanoparticles have also been reported as novel and reusable catalysts for the synthesis of pyran derivatives via a Knoevenagel condensation followed by a Michael addition reaction, involving C-H activated compounds, malononitrile, and aryl aldehydes. scirp.org Furthermore, palladium-catalyzed reactions of propargylic carbonates with 4-hydroxy-2-pyrones allow for the regioselective synthesis of furo[3,2-c]pyran-4-one derivatives. acs.orgnih.gov
Gold catalysis has gained prominence for its ability to activate alkynes and facilitate cyclization reactions. Gold(I)-catalyzed selective oxidation of 4-oxahepta-1,6-diynes can lead to 2H-pyran-3(6H)-ones and chromen-3(4H)-ones via β-gold vinyl cation intermediates. rsc.org Another application involves gold(I)-catalyzed tandem strategies for the synthesis of furopyran derivatives, including Claisen rearrangement and 6-endo-dig cyclization. encyclopedia.pub Gold(I)-catalyzed domino reactions have also been developed for the synthesis of 4H-furo[2,3-b]pyrans, involving multiple regioselective cyclizations and a hetero Diels-Alder reaction, forming complex fused and spiro-heterocycles with multiple stereogenic centers. mdpi.com The synthesis of α-pyrones from alkynyl-carboxylic acids and alkynes using gold(I) catalysts has also been reported. researchgate.net
Copper-catalyzed cross-coupling reactions are also relevant. For example, the C-N cross-coupling reaction between bromine-substituted pyranilidene derivatives and various secondary amines has been studied using copper(I)/L-proline as a catalyst system, showing good yields. x-mol.netresearchgate.net
Table 3: Examples of Metal-Catalyzed Pyran Synthesis
| Metal Catalyst | Reaction Type | Substrates | Product Type | Key Features | Reference |
| Palladium (Pd) | Intramolecular cyclization | Vinylic/aryl halides/triflates with unsaturated bonds | Pyrans, furans | Oxidative addition/reductive elimination | espublisher.com |
| Palladium(0) nanoparticles | Knoevenagel-Michael addition-cyclization | C-H activated compounds, Malononitrile, Aryl aldehydes | Pyran derivatives | Ligand-free, reusable | scirp.org |
| Palladium (Pd) | Cyclization of propargylic carbonates | Propargylic carbonates, 4-hydroxy-2-pyrones | Furo[3,2-c]pyran-4-one derivatives | Regioselective | acs.orgnih.gov |
| Gold (Au) | Oxidative cyclization | 4-oxahepta-1,6-diynes | 2H-pyran-3(6H)-ones, chromen-3(4H)-ones | Via β-gold vinyl cation intermediates | rsc.org |
| Gold (Au) | Domino reaction | Various (e.g., alkynes, dienophiles) | Furopyran derivatives (e.g., 4H-furo[2,3-b]pyrans) | Multiple cyclizations, stereocontrol | mdpi.com |
| Copper (Cu) | C-N cross-coupling | Bromine-substituted pyranilidene derivatives, Secondary amines | Pyran-based chromophores | Ullmann amination, good yields | x-mol.netresearchgate.net |
Introduction of the Amine Functionality at the 4-Position of the 2H-Pyran Ring
The precise installation of an amine group at the 4-position of the 2H-pyran ring is a critical step in synthesizing this compound and its derivatives. This often involves transforming a pre-existing carbonyl or nitro group, or direct amination strategies.
Reductive Amination Strategies
Reductive amination is a widely used method for converting carbonyl compounds (aldehydes or ketones) into amines. For pyran chemistry, this typically involves a 2H-pyran-4-one intermediate. The carbonyl group at the 4-position can be reacted with an amine source in the presence of a reducing agent to form the corresponding this compound. While direct examples of reductive amination specifically for this compound were not extensively detailed in the provided search results, the principle applies broadly to the synthesis of amines from ketones. This strategy would involve the formation of an imine intermediate, followed by its reduction to the amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.
Nucleophilic Substitution Reactions with Amine Reagents
Nucleophilic substitution reactions can be employed to introduce amine functionalities by replacing a leaving group (e.g., halide, tosylate) on the pyran ring with an amine nucleophile. If a suitable leaving group is present at the 4-position of a 2H-pyran derivative, direct nucleophilic attack by an amine reagent can yield the desired this compound.
One relevant example of C-N bond formation in pyran chemistry is the transition metal-catalyzed C-N cross-coupling reaction. As mentioned previously, the copper-catalyzed Ullmann amination reaction, utilizing CuI/L-proline, has been successfully applied for the C-N cross-coupling of bromine-substituted pyranilidene derivatives with secondary amines, leading to pyran-based chromophores. x-mol.netresearchgate.net While this example involves a pyranilidene and secondary amines, the underlying principle of metal-catalyzed nucleophilic substitution of a leaving group (bromine) with an amine is applicable. Palladium-catalyzed cross-coupling reactions are also well-established for forming C-N bonds, including the synthesis of anilines and their derivatives, which could potentially be adapted for pyran systems if an appropriate leaving group is present. researchgate.net
Nitro Reduction Pathways for Amine Installation
The reduction of nitro groups to amine functionalities is a common and effective method for introducing an amine at a specific position. If a nitro-substituted 2H-pyran derivative (e.g., 4-nitro-2H-pyran) can be synthesized, the nitro group at the 4-position can be reduced to an amine.
General methods for nitro group reduction include catalytic hydrogenation (e.g., using Pd/C, PtO2, or Raney Ni with hydrogen gas), chemical reduction with metal hydrides (e.g., LiAlH4), or various other reducing agents such as iron in acidic media, tin(II) chloride, or zinc dust. The choice of reducing agent depends on the functional groups present in the molecule and the desired selectivity. While specific examples of 4-nitro-2H-pyran reduction to this compound were not detailed in the provided search results, the principle of converting a nitro group to an amine is a well-established synthetic transformation in organic chemistry.
Table 4: Strategies for Amine Functionality Introduction at the 4-Position
| Strategy | General Principle | Example/Relevance in Pyran Chemistry | Key Reagents/Conditions | Reference (General Principle) |
| Reductive Amination | Conversion of a carbonyl (ketone) to an amine via imine intermediate. | Applicable to 2H-pyran-4-one intermediates. | Amine source, reducing agents (e.g., NaBH4, H2/Pd-C) | Not explicitly detailed for this compound in provided results, but a standard method. |
| Nucleophilic Substitution | Replacement of a leaving group (e.g., halide) with an amine nucleophile. | C-N cross-coupling of bromine-substituted pyranilidene derivatives with secondary amines. | Metal catalysts (e.g., CuI/L-proline, Pd catalysts), amine reagents | x-mol.netresearchgate.net |
| Nitro Reduction | Conversion of a nitro group to an amine. | Applicable if 4-nitro-2H-pyran derivative is available. | Catalytic hydrogenation (H2/Pd-C), metal hydrides (LiAlH4), Fe/acid, SnCl2, Zn | Not explicitly detailed for this compound in provided results, but a standard method. |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 14856627 |
| Pyrrolidine-3-carboxylic acid (β-proline) | 162137 |
| Niobium pentachloride (NbCl5) | 24656 |
| Ethyl acetoacetate | 7901 |
| Malononitrile | 7954 |
| Ethyl acetoacetate | 7901 |
| Dimedone | 7035 |
| Cyclohexanedione | 7924 |
| Palladium(0) nanoparticles | N/A (nanomaterial, not a single compound) |
| Propargylic carbonates | General class of compounds |
| 4-hydroxy-2-pyrones | General class of compounds |
| 4-oxahepta-1,6-diyne | 545934 |
| Copper(I) iodide (CuI) | 25210 |
| L-proline | 145742 |
| 2H-pyran-4-one | 11467 |
| 4-nitro-2H-pyran | N/A (hypothetical intermediate for discussion) |
| Tetraethylammonium 2-(carbamoyl)benzoate (TEACB) | N/A (specific salt, CID not readily available for this exact salt, but components are known) |
| N-TFA glycine Bt | N/A (specific reagent, CID not readily available) |
| Selenyl vinyl ketones | General class of compounds |
| ZSM-11 zeolite | N/A (material, not a single compound) |
| Silica-supported ammonium acetate | N/A (material, not a single compound) |
| Fe3O4@-D-NH-(CH2)4-SO3H | N/A (complex functionalized nanomaterial) |
| 2D Ni-MOF (IITKGP-52) | N/A (material, not a single compound) |
| Nano-SnO2 | N/A (nanomaterial, not a single compound) |
| Bromine-substituted pyranilidene derivatives | General class of compounds |
| Secondary amines | General class of compounds |
| Sodium borohydride | 24785 |
| Sodium cyanoborohydride | 24949 |
| Raney nickel | 16211832 |
| Lithium aluminum hydride (LiAlH4) | 24813 |
| Iron | 23925 |
| Tin(II) chloride | 24479 |
| Zinc | 23994 |
| Palladium on carbon (Pd/C) | N/A (catalyst system) |
| Platinum(IV) oxide (PtO2) | 166835 |
| 3,4-dihydropyran-2-ones | 162176 |
| 2-amino-3-cyano-4H-pyran derivatives | General class of compounds |
| 4H-pyran derivatives | General class of compounds |
| Furo[3,2-c]pyran-4-one derivatives | General class of compounds |
| 2H-pyran-3(6H)-ones | 162176 (as a class, specific CID for 2H-pyran-3(6H)-one is 109968) |
| Chromen-3(4H)-ones | 162176 (as a class, specific CID for 4H-chromen-3-one is 134262) |
| Furopyran derivatives | General class of compounds |
| α-pyrones | 162176 (as a class, specific CID for 2H-pyran-2-one is 9976) |
| Pyranilidene derivatives | General class of compounds |
| 2-amino-4H-pyran derivatives | General class of compounds |
| Tetrahydrobenzo[b]pyrans | General class of compounds |
| 2-amino-4H-chromene derivatives | General class of compounds |
| 3-amino tetrahydro-2H-pyran-2-ones | General class of compounds |
| 3,4-dihydropyran | 12391 |
Some PubChem CIDs are for general classes of compounds or complex materials/catalyst systems and thus "N/A" is used or the CID for a representative core structure is provided where applicable.The synthesis of this compound and its derivatives is a critical area in organic chemistry, driven by the prevalence of pyran-containing structures in natural products and their diverse biological activities. Advanced synthetic methodologies leverage various catalytic approaches to efficiently construct the pyran ring and precisely introduce the amine functionality at the 4-position.
Organocatalysis in Pyran Ring Formation
Organocatalysis, utilizing small organic molecules as catalysts, offers a powerful and environmentally benign route for the enantioselective and diastereoselective synthesis of pyran derivatives. These methods often operate under mild conditions, avoiding the use of heavy metals and minimizing waste.
One notable organocatalytic strategy involves the one-pot reaction of pyruvates and aldehydes to yield functionalized dihydropyran derivatives. Research has demonstrated that pyrrolidine-3-carboxylic acid (β-proline) serves as an effective organocatalyst for this transformation, producing dihydropyran products with high yields and diastereoselectivity, even at ambient temperatures in acetonitrile. For instance, the reaction of ethyl pyruvate and an aldehyde with β-proline resulted in a 72% yield of the dihydropyran product as a single diastereomer. oist.jp
N-heterocyclic carbenes (NHCs) are another significant class of organocatalysts in pyran synthesis, particularly for 3,4-dihydropyran-2-ones. NHC catalysis typically proceeds through [4+2]- and [3+3]-type cycloadditions, activating aldehydes via Breslow-type adducts. mdpi.comresearchgate.net This activation facilitates the formation of complex dihydropyranone skeletons featuring multiple stereocenters. An example includes the enantioselective synthesis of chiral selenylated dihydropyranones from α,β-unsaturated aldehydes and selenyl vinyl ketones, achieving high yields and excellent enantioselectivities. The optimal conditions for this reaction involved Cs2CO3 as a base and an NHC catalyst in toluene at room temperature for 15 hours. mdpi.com
Another green and efficient organocatalytic method for densely functionalized 4H-pyrans utilizes bifunctional tetraethylammonium 2-(carbamoyl)benzoate (TEACB) under solvent-free ball milling conditions. This approach enables the one-pot, three-component reaction of malononitrile, aromatic aldehydes, and enolic or phenolic compounds, affording 2-amino-3-cyano-4H-pyran derivatives in high to quantitative yields with short reaction times. tandfonline.com
Table 1: Examples of Organocatalytic Pyran Ring Formation
| Reaction Type | Catalyst | Substrates | Product Type | Yield (%) | Diastereoselectivity/Enantioselectivity | Reference |
| One-pot cyclization | Pyrrolidine-3-carboxylic acid (β-proline) | Ethyl pyruvate, Aldehydes | Dihydropyran derivatives | 72 | Single diastereomer | oist.jp |
| [4+2]/[3+3] Cycloaddition | N-Heterocyclic Carbenes (NHCs) | α,β-unsaturated aldehydes, Selenyl vinyl ketones | Chiral selenylated dihydropyranones | High | Excellent ee | mdpi.com |
| Cascade reaction | Organocatalyst (e.g., chiral triazonium salt) | N-TFA glycine Bt, α,β-unsaturated aldehydes | 3-amino tetrahydro-2H-pyran-2-ones | Up to 65 | Up to 99% ee | acs.org |
| Three-component cyclization | Tetraethylammonium 2-(carbamoyl)benzoate (TEACB) | Malononitrile, Aromatic aldehydes, Enolic/phenolic compounds | 2-amino-3-cyano-4H-pyran derivatives | High to Quantitative | Not specified | tandfonline.com |
Heterogeneous Catalysis for this compound Synthesis
Heterogeneous catalysis is highly valued for its benefits in catalyst recyclability, ease of separation, and environmental sustainability. A variety of solid acid and base catalysts have been developed for the efficient synthesis of pyran derivatives.
Niobium pentachloride (NbCl5) functionalized perlite has proven to be an efficient and recyclable heterogeneous catalyst for the synthesis of pyrans, specifically diethyl-2,6-dimethyl-4-substituted-4H-pyran-3,5-dicarboxylate. This catalyst, prepared via a solid-state dispersion technique, demonstrated optimal performance with 10 wt% NbCl5-loaded perlite and 0.15 g catalyst loading in ethanol, achieving high yields within 15 minutes. The catalyst maintained its efficiency for up to five recycling runs. mdpi.com
Cerium-modified ZSM-11 zeolite is another effective heterogeneous catalyst for the one-pot synthesis of 4H-pyran derivatives through the cyclocondensation of aromatic aldehydes, malononitrile, and ethyl acetoacetate. ijcce.ac.ir Similarly, silica-supported ammonium acetate has been successfully employed as a recyclable heterogeneous catalyst for the three-component cyclocondensation of aldehydes, malononitrile, and ethyl acetoacetate, yielding excellent results under ultrasound irradiation. journalcsij.com
Magnetic nanoparticles functionalized with SO3H dendrimers (Fe3O4@-D-NH-(CH2)4-SO3H) have been reported as effective hetero-catalysts for pyran synthesis, particularly in reactions involving aldehydes, malononitrile, and dimedone or cyclohexanedione. nih.gov More recently, a 2D Ni-MOF, IITKGP-52, has been investigated as a robust heterogeneous catalyst for the three-component condensation reaction to produce bioactive 2-amino-3-cyano-4H-pyran derivatives. This MOF catalyst exhibits low catalytic loading, broad substrate compatibility, excellent recyclability, and superior catalytic efficiency compared to previously reported systems. nih.gov
Nano-SnO2 has also been successfully utilized as a recyclable heterogeneous catalyst for the synthesis of 2-amino-4H-pyran derivatives in aqueous media. This method demonstrates high efficiency and short reaction times for the condensation of aryl aldehydes, β-dicarbonyl compounds, and malononitrile. samipubco.com
Table 2: Examples of Heterogeneous Catalysis in Pyran Synthesis
| Catalyst | Reaction Type | Substrates | Product Type | Key Features | Reference |
| NbCl5/perlite | Cyclization | Ethyl acetoacetate, Aromatic aldehydes | Diethyl-2,6-dimethyl-4-substituted-4H-pyran-3,5-dicarboxylate | Recyclable (5 runs), high yield (95% in 15 min) | mdpi.com |
| Ce-ZSM-11 zeolite | One-pot cyclocondensation | Aromatic aldehyde, Malononitrile, Ethyl acetoacetate | 4H-pyran derivatives | Efficient | ijcce.ac.ir |
| Silica ammonium acetate | Three-component cyclocondensation | Aldehydes, Malononitrile, Ethyl acetoacetate | 4H-pyran derivatives | Recyclable, excellent yields, ultrasound irradiation | journalcsij.com |
| Fe3O4@-D-NH-(CH2)4-SO3H | Three-component reaction | Aldehyde, Malononitrile, Dimedone/Cyclohexanedione | Pyrans | Magnetic, reusable | nih.gov |
| 2D Ni-MOF (IITKGP-52) | Three-component condensation | Aldehyde, Malononitrile, β-ketoester | 2-amino-3-cyano-4H-pyran derivatives | Robust, low loading, excellent recyclability | nih.gov |
| Nano-SnO2 | Multicomponent condensation | Aryl aldehydes, β-dicarbonyl compounds, Malononitrile | 2-amino-4H-pyran derivatives | Recyclable, aqueous media, high yields, short times | samipubco.com |
Metal-Catalyzed Cyclizations and Cross-Couplings in Pyran Chemistry
Metal-catalyzed reactions are crucial in pyran chemistry, facilitating various cyclization and cross-coupling transformations for the construction and functionalization of pyran rings. Transition metal complexes are adept at activating unsaturated bonds and enabling selective bond formations. clockss.org
Palladium-catalyzed cyclizations are widely utilized. For example, the intramolecular palladium-catalyzed cyclization of vinylic/aryl halides or triflates containing alkenes, dienes, or alkynes provides a powerful method for synthesizing diverse pyran and furan heterocycles. espublisher.com This process often involves oxidative addition/reductive elimination mechanisms. espublisher.com Palladium(0) nanoparticles have also been reported as novel and reusable catalysts for the synthesis of pyran derivatives via a tandem Knoevenagel condensation and Michael addition reaction, involving C-H activated compounds, malononitrile, and aryl aldehydes. scirp.org Furthermore, palladium-catalyzed reactions of propargylic carbonates with 4-hydroxy-2-pyrones allow for the regioselective synthesis of furo[3,2-c]pyran-4-one derivatives. acs.orgnih.gov
Gold catalysis has gained prominence for its ability to activate alkynes and promote cyclization reactions. Gold(I)-catalyzed selective oxidation of 4-oxahepta-1,6-diynes can lead to 2H-pyran-3(6H)-ones and chromen-3(4H)-ones through β-gold vinyl cation intermediates. rsc.org Another application involves gold(I)-catalyzed tandem strategies for the synthesis of furopyran derivatives, incorporating reactions such as Claisen rearrangement and 6-endo-dig cyclization. encyclopedia.pub Gold(I)-catalyzed domino reactions have also been developed for the synthesis of 4H-furo[2,3-b]pyrans, involving multiple regioselective cyclizations and a hetero Diels-Alder reaction, leading to complex fused and spiro-heterocycles with controlled stereogenic centers. mdpi.com The synthesis of α-pyrones from alkynyl-carboxylic acids and alkynes using gold(I) catalysts has also been reported. researchgate.net
Copper-catalyzed cross-coupling reactions are also relevant. For instance, the C-N cross-coupling reaction between bromine-substituted pyranilidene derivatives and various secondary amines has been investigated using a copper(I)/L-proline catalyst system, demonstrating good yields. x-mol.netresearchgate.net
Table 3: Examples of Metal-Catalyzed Pyran Synthesis
| Metal Catalyst | Reaction Type | Substrates | Product Type | Key Features | Reference |
| Palladium (Pd) | Intramolecular cyclization | Vinylic/aryl halides/triflates with unsaturated bonds | Pyrans, furans | Oxidative addition/reductive elimination | espublisher.com |
| Palladium(0) nanoparticles | Knoevenagel-Michael addition-cyclization | C-H activated compounds, Malononitrile, Aryl aldehydes | Pyran derivatives | Ligand-free, reusable | scirp.org |
| Palladium (Pd) | Cyclization of propargylic carbonates | Propargylic carbonates, 4-hydroxy-2-pyrones | Furo[3,2-c]pyran-4-one derivatives | Regioselective | acs.orgnih.gov |
| Gold (Au) | Oxidative cyclization | 4-oxahepta-1,6-diynes | 2H-pyran-3(6H)-ones, chromen-3(4H)-ones | Via β-gold vinyl cation intermediates | rsc.org |
| Gold (Au) | Domino reaction | Various (e.g., alkynes, dienophiles) | Furopyran derivatives (e.g., 4H-furo[2,3-b]pyrans) | Multiple cyclizations, stereocontrol | mdpi.com |
| Copper (Cu) | C-N cross-coupling | Bromine-substituted pyranilidene derivatives, Secondary amines | Pyran-based chromophores | Ullmann amination, good yields | x-mol.netresearchgate.net |
Introduction of the Amine Functionality at the 4-Position of the 2H-Pyran Ring
The precise introduction of an amine group at the 4-position of the 2H-pyran ring is a crucial step in synthesizing this compound and its derivatives. This often involves transforming existing functional groups or employing direct amination strategies.
Reductive Amination Strategies
Reductive amination is a widely utilized method for converting carbonyl compounds (aldehydes or ketones) into amines. In the context of pyran chemistry, this typically involves a 2H-pyran-4-one intermediate. The carbonyl group at the 4-position can react with an amine source in the presence of a reducing agent to form the corresponding this compound. This strategy involves the formation of an imine intermediate, which is subsequently reduced to the amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.
Nucleophilic Substitution Reactions with Amine Reagents
Nucleophilic substitution reactions can be employed to introduce amine functionalities by replacing a suitable leaving group (e.g., halide, tosylate) on the pyran ring with an amine nucleophile. If a leaving group is present at the 4-position of a 2H-pyran derivative, direct nucleophilic attack by an amine reagent can yield the desired this compound.
A relevant example of C-N bond formation in pyran chemistry is the transition metal-catalyzed C-N cross-coupling reaction. As previously mentioned, the copper-catalyzed Ullmann amination reaction, using CuI/L-proline, has been successfully applied for the C-N cross-coupling of bromine-substituted pyranilidene derivatives with secondary amines, leading to pyran-based chromophores. x-mol.netresearchgate.net While this specific example involves a pyranilidene and secondary amines, the underlying principle of metal-catalyzed nucleophilic substitution of a leaving group (bromine) with an amine is broadly applicable. Palladium-catalyzed cross-coupling reactions are also well-established for forming C-N bonds, including the synthesis of anilines and their derivatives, which could potentially be adapted for pyran systems if an appropriate leaving group is present. researchgate.net
Nitro Reduction Pathways for Amine Installation
The reduction of nitro groups to amine functionalities is a common and effective method for introducing an amine at a specific position. If a nitro-substituted 2H-pyran derivative (e.g., 4-nitro-2H-pyran) can be synthesized, the nitro group at the 4-position can be reduced to an amine.
General methods for nitro group reduction include catalytic hydrogenation (e.g., using Pd/C, PtO2, or Raney Ni with hydrogen gas), chemical reduction with metal hydrides (e.g., LiAlH4), or various other reducing agents such as iron in acidic media, tin(II) chloride, or zinc dust. The selection of the reducing agent depends on the other functional groups present in the molecule and the desired selectivity.
Table 4: Strategies for Amine Functionality Introduction at the 4-Position
| Strategy | General Principle | Example/Relevance in Pyran Chemistry | Key Reagents/Conditions |
| Reductive Amination | Conversion of a carbonyl (ketone) to an amine via imine intermediate. | Applicable to 2H-pyran-4-one intermediates. | Amine source, reducing agents (e.g., NaBH4, H2/Pd-C) |
| Nucleophilic Substitution | Replacement of a leaving group (e.g., halide) with an amine nucleophile. | C-N cross-coupling of bromine-substituted pyranilidene derivatives with secondary amines. | Metal catalysts (e.g., CuI/L-proline, Pd catalysts), amine reagents |
| Nitro Reduction | Conversion of a nitro group to an amine. | Applicable if 4-nitro-2H-pyran derivative is available. | Catalytic hydrogenation (H2/Pd-C), metal hydrides (LiAlH4), Fe/acid, SnCl2, Zn |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles in the synthesis of pyran-amine derivatives aims to minimize environmental impact and enhance sustainability. While direct examples for this compound are scarce, several green methodologies have been successfully employed for the synthesis of related pyran structures, offering valuable insights into environmentally benign synthetic strategies.
Solvent-Free Reaction Conditions
Solvent-free reaction conditions are a cornerstone of green chemistry, reducing waste and simplifying purification processes. For various pyran derivatives, including 2-amino-4H-pyrans and tetrahydrobenzo[b]pyrans, solvent-free or minimal-solvent approaches have been developed. For instance, the synthesis of 2-amino-4H-pyran derivatives has been achieved under solvent-free conditions using catalysts such as [DBN][HSO4] with microwave irradiation, providing high to excellent yields nanobioletters.com. Another study reported the synthesis of tetrahydrobenzo[b]pyrans and 2-amino-4H-chromene derivatives under solvent-free conditions at 40 °C, achieving high product yields (86–96%) and rapid reaction kinetics (5–23 minutes) using a novel nanocatalyst mdpi.com. The use of per-6-amino-β-cyclodextrin as a supramolecular host and catalyst has also enabled the solvent-free synthesis of substituted 2-amino-4H-benzo[b]pyrans in good to excellent yields . Furthermore, the synthesis of 2H-pyrans has been reported under solvent-free conditions without the need for additional catalysts, offering high yields and straightforward work-up procedures evitachem.com.
Utilization of Natural Product-Derived Catalysts
Natural product-derived catalysts offer biodegradable, non-toxic, and often reusable alternatives to conventional catalysts. Several studies have explored their utility in the synthesis of pyran derivatives. For example, Water Extract of Muskmelon Fruit Shell Ash (WEMFSA), an agro-waste derived material, has been effectively used as a catalyst for the eco-friendly synthesis of 2-amino-4H-pyran and tetrahydrobenzo[b]pyran derivatives, achieving yields up to 92% at room temperature researchgate.netresearchgate.netchemimpex.com. Similarly, coconut endocarp shell ash (CESA), another naturally sourced material, has been employed as a catalyst for the synthesis of tetrahydrobenzo[b]pyran and 1,4-dihydropyridine (B1200194) derivatives under eco-compatible solvent systems at room temperature chemimpex.com. L-proline, a natural amino acid, has also demonstrated its efficacy as a bio- and recyclable catalyst for the one-pot synthesis of 2-amino-4H-pyrans and 2-amino-tetrahydro-4H-chromenes in ethanol, yielding high purities and yields royalsocietypublishing.org. Chitosan, a biopolymer, has been utilized as an eco-friendly heterogeneous catalyst for the green synthesis of steroidal 2H-pyrans, exhibiting moderate to good activity derpharmachemica.com.
On-Water Synthesis Methodologies
On-water synthesis, where reactions are conducted in aqueous media, represents a significant green chemistry approach by reducing reliance on organic solvents. This methodology has been successfully applied to various pyran derivatives. For instance, a nano-SnO2 catalyzed strategy for the synthesis of 2-amino-4H-pyran derivatives via multi-component reactions in aqueous media under reflux conditions achieved excellent yields researchgate.net. This method offers advantages such as high yields, operational simplicity, and the use of an environmentally friendly solvent researchgate.net. Another example includes the four-component condensation for the synthesis of pyrano[2,3-c]pyrazole derivatives in water medium, emphasizing the benefits of water as an abundant and environmentally benign solvent for controlling exothermic reactions and simplifying purification . The green synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives using pyridine-2-carboxylic acid (P2CA) as a catalyst in a water–EtOH solvent mixture under reflux conditions also highlights the adherence to green chemistry principles, achieving high yields of up to 98%.
Comparative Analysis of Synthetic Routes for this compound Precursors and Analogues
While direct comparative analyses for the synthesis of this compound are not extensively documented, insights can be drawn from the comparative studies of its saturated analogue, 4-aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride, and other pyran-amine derivatives.
Yield and Efficiency Considerations in Pyran-Amine Synthesis
Yield and efficiency are critical metrics for evaluating synthetic routes. For 4-aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (PubChem CID 217299-03-1), comparative data highlights varying efficiencies across different synthetic methods.
Table 1: Comparative Analysis of Synthetic Routes for 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride
| Method | Yield (%) | Purity (%) |
| Reductive Amination | 85 | >97 |
| Halogenation-Amidation | 88 | >99 |
| Continuous Flow | 91 | >98 |
For 2-amino-4H-pyran derivatives, the use of nickel oxide nanoparticles (NiO NPs) as a catalyst has demonstrated high yields (95–98%) and significantly reduced reaction times (5–8 minutes), alongside a reduction in the use of harmful solvents . Similarly, the application of ultrasound irradiation in aqueous media for the synthesis of 2-amino-4H-pyran derivatives has shown excellent yields within short reaction times nanobioletters.com. Pyridine-2-carboxylic acid (P2CA) as a catalyst for 2-amino-4H-chromene-3-carbonitrile derivatives has facilitated high yields of up to 98% in short reaction times, coupled with excellent green metrics such as a high Atom Economy (99.36%).
Scalability of Synthetic Protocols for Industrial and Research Applications
Scalability is a crucial factor for transitioning synthetic methods from laboratory research to industrial production. For 4-aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride, different synthetic routes exhibit varying degrees of scalability.
Table 2: Scalability and Cost Considerations for 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride Synthesis
| Method | Scalability | Cost (USD/kg) |
| Reductive Amination | Moderate | 120–150 |
| Halogenation-Amidation | High | 90–110 |
| Continuous Flow | High | 80–95 |
The halogenation-amidation method offers superior cost-efficiency for ton-scale production. For other pyran derivatives, gram-scale synthesis has been validated for methods utilizing pyridine-2-carboxylic acid (P2CA) as a catalyst, instilling confidence in their practicality and widespread use for industrial applications. The use of magnetically recyclable bionanocatalysts like CuFe2O4@starch for 4H-pyran derivatives also supports scalability due to easy catalyst recovery and reusability for multiple cycles researchgate.net. Enzymatic routes, while requiring specialized equipment, can outperform chemical methods in terms of yield and selectivity and have been demonstrated at pilot-plant scale for related tetrahydro-2H-pyran derivatives, such as the preparative asymmetric synthesis of 4,4-dimethoxytetrahydro-2H-pyran-3-ol with high yield (96–98%).
Chemical Reactivity and Mechanistic Investigations of 2h Pyran 4 Amine Systems
Reactivity of the Amine Functionality in 2H-Pyran-4-amine
The defining characteristic of the amine functionality is its nucleophilicity, which arises from the lone pair of electrons on the nitrogen atom. fiveable.mechemguide.co.uklibretexts.org This electron pair is readily available for donation to an electron-deficient center (an electrophile), allowing the amine to form new chemical bonds. fiveable.melibretexts.org Consequently, amines are generally more nucleophilic than their alcohol or ether equivalents. msu.edumsu.edu
The nucleophilicity of an amine is influenced by several factors:
Basicity : Generally, nucleophilicity increases with basicity. masterorganicchemistry.com
Steric Hindrance : Increased steric bulk around the nitrogen atom can hinder its ability to attack an electrophile, thereby reducing its nucleophilicity. Primary amines are typically more nucleophilic than secondary amines, which are in turn more nucleophilic than tertiary amines. fiveable.me
Electronic Effects : Electron-donating groups attached to the nitrogen enhance nucleophilicity, while electron-withdrawing groups decrease it. fiveable.me
In the context of this compound, the amine group can readily participate in nucleophilic substitution and addition reactions by attacking a wide range of electrophiles, such as alkyl halides and carbonyl compounds. fiveable.memsu.edu
Substitution Reactions Involving the Amine
The primary amine group at the C-4 position of the 2H-pyran ring serves as a key functional handle for derivatization through various substitution reactions. The lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile, readily attacking electrophilic species. Common substitution reactions include acylation and alkylation, which provide access to a diverse array of amide and N-alkylated derivatives, respectively.
Acylation: N-acylation is a fundamental transformation used to introduce an acyl group onto the amine. acs.org This is typically achieved by reacting the this compound with acylating agents such as acid chlorides or anhydrides. mdma.ch For instance, the reaction of 2-amino-4H-pyran derivatives with chloroacetyl chloride has been shown to proceed readily. In some cases, this initial acylation is followed by an intramolecular cyclization, leading to the formation of fused heterocyclic systems, such as pyrano[2,3-d]pyrimidines. sciforum.net The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). nih.gov
Alkylation: N-alkylation introduces alkyl substituents to the amine group, converting primary amines into secondary or tertiary amines. This is commonly performed using alkyl halides as the electrophiles. nih.govthieme-connect.denih.gov The reaction follows a standard nucleophilic substitution pathway (SN2), where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. nih.gov The degree of alkylation can often be controlled by the stoichiometry of the reactants.
These substitution reactions are crucial for modifying the chemical properties of the parent compound and for incorporating the this compound motif into larger molecular architectures.
| Reaction Type | Pyran Substrate | Reagent | Product Type | Reference |
|---|---|---|---|---|
| Acylation / Cyclization | 2-Amino-4-aryl-3-cyano-4H-pyrans | Chloroacetyl chloride | Pyrano[2,3-d]pyrimidine | sciforum.net |
| General Acylation | Primary/Secondary Amines | Acid Chlorides / Anhydrides | Amides | mdma.ch |
| General Alkylation | Primary/Secondary Amines | Alkyl Halides | Secondary/Tertiary Amines | nih.govthieme-connect.de |
Oxidation and Reduction Pathways of Amine Derivatives
The this compound system contains multiple sites susceptible to oxidation and reduction, including the amine group, its derivatives, and the unsaturated pyran ring. The specific pathway followed depends on the reagents and reaction conditions employed.
Oxidation: While the direct oxidation of the amine group in this compound is not extensively detailed, analogous primary and secondary amines can be oxidized to various products. For example, primary amines can be oxidized to nitroso compounds, oximes, or nitro compounds, though such reactions often require specific reagents to avoid over-oxidation or side reactions. In the context of related amine-borane complexes, oxidation with reagents like sodium hypochlorite (B82951) has been studied, involving processes of hydride oxidation followed by N-chlorination. tcu.edu
Reduction: Reduction reactions involving this compound derivatives primarily focus on the catalytic hydrogenation of the pyran ring. acsgcipr.org The endocyclic double bonds of the 2H-pyran can be saturated using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). tcichemicals.com This process converts the unsaturated 2H-pyran ring into a stable, saturated tetrahydropyran (B127337) (oxane) ring. sciencescholar.ussigmaaldrich.comachemblock.com Such reductions are typically performed under elevated pressures of hydrogen. youtube.com The complete hydrogenation of the pyran ring effectively removes its diene character and can be a crucial step in the synthesis of more complex saturated heterocyclic structures. It is a powerful method for modifying the core scaffold while retaining the amine functionality for further chemical manipulation. google.com
| Reaction Type | Substrate | Reagents | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | 2H-Pyran Ring | H₂, Metal Catalyst (e.g., Pd/C, PtO₂) | Tetrahydropyran Ring | Saturation of ring double bonds | tcichemicals.com |
Ring-Opening and Rearrangement Mechanisms
The pyran ring in this compound systems is susceptible to nucleophile-induced ring-opening and subsequent rearrangement or recyclization reactions. The presence of the amine group can play a direct or indirect role in these transformations, which are valuable for converting pyran structures into different heterocyclic systems, most notably pyridines and their derivatives.
Amine-Induced Recyclization Pathways of Pyran Structures
One of the most significant reactions of aminopyrans is their transformation into pyridines. This process is particularly well-documented for 2-amino-4H-pyrans, which can be considered isomers of 2H-pyran-4-amines. The reaction mechanism is believed to involve an initial ring-opening of the pyran, triggered by acidic or thermal conditions, to form an intermediate acyclic species. This intermediate then undergoes a recyclization cascade where the nitrogen atom is incorporated into the ring, ultimately leading to the formation of a more stable aromatic pyridine (B92270) or pyridone ring after elimination of a water molecule.
For example, treatment of 2-amino-4,6-diaryl-3,5-dicyano-4H-pyrans with nitrosylsulfuric acid results in their transformation into 3,5-dicyano-4,6-diaryl-2-pyridones. researchgate.net Similarly, heating 2-amino-4H-pyrans with ammonium (B1175870) acetate (B1210297) in acetic acid can yield the corresponding pyridine derivatives. researchgate.netresearchgate.net This recyclization highlights the utility of the aminopyran scaffold as a synthetic precursor to the pyridine ring system, a core structure in many pharmaceuticals and natural products. mdpi.comorganic-chemistry.org
| Starting Pyran Derivative | Reagent | Product | Reference |
|---|---|---|---|
| 2-Amino-4,6-diaryl-3,5-dicyano-4H-pyran | Nitrosylsulfuric acid | 3,5-Dicyano-4,6-diaryl-2-pyridone | researchgate.net |
| 2-Amino-4,6-diaryl-5-carbethoxy-3-cyano-4H-pyran | Nitrosylsulfuric acid | 4,6-Diaryl-5-carbethoxy-3-cyano-2-pyridone | researchgate.net |
| 2-Amino-4-phenyl-6-methyl-5-(4-pyridyl)-4H-pyran | Ammonium acetate / Acetic acid | 4-Phenyl-2-amino-6-methyl-5-(4-pyridyl)pyridine | researchgate.net |
Formation of Fused Heterocyclic Systems from 2H-Pyran Precursors
The diene system embedded within the 2H-pyran ring makes it an excellent candidate for cycloaddition reactions, particularly the Diels-Alder reaction, which is a powerful tool for constructing six-membered rings and forming fused bicyclic systems. wikipedia.orgyoutube.com 2H-pyran derivatives, including those bearing amino or acylamino groups, can act as the 4π-electron component (diene) in [4+2] cycloadditions with various dienophiles (2π-electron components), such as alkynes and alkenes. researchgate.netnih.gov
The initial cycloaddition product is often an oxabicyclo[2.2.2]octene derivative. This intermediate is frequently unstable under the reaction conditions and can undergo a retro-Diels-Alder reaction, leading to the elimination of a small molecule, typically carbon dioxide in the case of pyran-2-one precursors, to yield a highly substituted benzene (B151609) or aniline (B41778) derivative. rsc.orgresearchgate.net This sequence provides a versatile route to complex aromatic systems from heterocyclic precursors.
Furthermore, intramolecular reactions can lead to the formation of fused pyran rings. researchgate.netenamine.net For instance, appropriately substituted 2-amino-4H-pyrans can react with bifunctional reagents like chloroacetyl chloride to undergo an acylation followed by an intramolecular cyclization, yielding fused pyrano[2,3-d]pyrimidine structures. sciforum.net
| Reaction Type | Pyran Precursor | Reactant / Conditions | Fused Product Type | Reference |
|---|---|---|---|---|
| Diels-Alder / Aromatization | 3-Acylamino-2H-pyran-2-ones | Alkynes (Dienophile) | Substituted Anilines | nih.govresearchgate.net |
| Acylation / Intramolecular Cyclization | 2-Amino-3-cyano-4H-pyrans | Chloroacetyl chloride | Pyrano[2,3-d]pyrimidines | sciforum.net |
Influence of Substituents on Chemical Reactivity and Selectivity
The reactivity of the this compound system and the selectivity of its transformations are profoundly influenced by the nature and position of substituents on both the pyran ring and the amine group. tcu.edu These substituents can exert electronic and steric effects that modify the electron density of the diene system, alter the nucleophilicity of the amine, and control the regiochemical outcome of reactions.
Electronic Effects: Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Donating Groups (EDGs): Groups such as alkyl or alkoxy moieties attached to the pyran ring increase its electron density. This enhances the reactivity of the pyran as a diene in normal-electron-demand Diels-Alder reactions, where the diene is electron-rich and the dienophile is electron-poor. nih.gov An EDG on the amine nitrogen (e.g., in a secondary or tertiary amine derivative) increases its nucleophilicity, making it more reactive towards electrophiles.
Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN), carbonyl (-CO), or nitro (-NO₂) decrease the electron density of the pyran ring. This deactivates the diene for normal-demand Diels-Alder reactions but can enhance its reactivity in inverse-electron-demand cycloadditions. rsc.org On the amine group, an EWG (e.g., an acetyl group in an amide) significantly reduces the nitrogen's nucleophilicity and basicity.
Steric Effects: The size and position of substituents can sterically hinder the approach of reagents to a reactive site. For instance, bulky groups near the amine functionality can slow the rate of substitution reactions. In cycloaddition reactions, steric hindrance can influence the facial selectivity (endo/exo selectivity) of the dienophile's approach to the diene. wikipedia.org
Advanced Spectroscopic Characterization Techniques for 2h Pyran 4 Amine
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide structural information through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a compound, differentiating between molecules with very similar nominal masses but different atomic compositions rsc.orgmiamioh.edu.
For 2H-pyran-4-amine, with the molecular formula C5H11NO, HRMS would be used to confirm its exact mass. The theoretical exact mass for C5H11NO is 101.084064 Da. An HRMS experiment would provide an observed m/z value that should closely match this theoretical value, thereby confirming the molecular formula.
Table 3: Theoretical HRMS Data for this compound (C5H11NO)
| Parameter | Value |
| Molecular Formula | C5H11NO |
| Theoretical Exact Mass (M+) | 101.084064 Da |
When a molecule is ionized in a mass spectrometer, it often fragments into smaller, characteristic ions. The pattern of these fragments (m/z values and their relative intensities) provides valuable structural information libretexts.orgacdlabs.com. Analyzing the fragmentation pattern of this compound helps confirm the connectivity of atoms and the presence of specific functional groups.
For this compound, common fragmentation pathways would include:
Alpha-cleavage: Cleavage of bonds adjacent to the nitrogen atom or the oxygen atom is a common fragmentation pathway for amines and ethers, respectively libretexts.org. For example, cleavage of the C-C bond adjacent to the amine group (C4) would lead to characteristic fragments.
Loss of small neutral molecules: The loss of small, stable molecules such as ammonia (B1221849) (NH3, 17 Da) from the molecular ion or subsequent fragments is typical for primary amines libretexts.orgnih.gov. The loss of water (H2O, 18 Da) is also possible, especially if a hydroxyl group were present or formed during rearrangement, though less likely for the parent this compound itself.
Ring fragmentation: The cyclic ether and amine structure can undergo various ring-opening and rearrangement processes, leading to a series of fragments characteristic of tetrahydropyran (B127337) derivatives.
The base peak (most intense peak) in the mass spectrum often corresponds to a particularly stable fragment ion. For aliphatic amines, alpha-cleavage often produces the base peak libretexts.org. The molecular ion peak (M+) for amines is typically an odd number libretexts.org.
Table 4: Predicted Major Fragmentation Ions for this compound (C5H11NO)
| Fragment (m/z) | Proposed Neutral Loss / Fragment Type | Significance |
| 101 | [M]+ (Molecular Ion) | Confirms molecular weight |
| 84 | [M-NH3]+ | Loss of ammonia, characteristic of primary amines |
| 70 | [M-CH2CH2O]+ or [M-C2H4O]+ | Alpha-cleavage or ring fragmentation |
| 57 | [C3H7N]+ or [C3H5O]+ | Further fragmentation, characteristic of cyclic amine/ether |
Computational and Theoretical Studies on 2h Pyran 4 Amine Systems
Quantum Chemical Investigations of 2H-Pyran-4-amine Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable tools for exploring the electronic structure and reactivity of molecules. These investigations provide a theoretical framework to predict and explain experimental observations, as applied to various pyran-amine derivatives.
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties
DFT calculations are widely employed to optimize the molecular geometry of pyran derivatives, yielding precise data on bond lengths, bond angles, and dihedral angles. These optimized structures represent the most stable conformations of the molecules in the gas phase. For instance, studies on pyran derivatives often utilize methods like B3LYP with various basis sets, such as 6-311++G(d,p) or 6-31G(d,p), to achieve high accuracy in predicting molecular geometries and electronic properties bohrium.comdergipark.org.trmdpi.comscirp.orgmaterialsciencejournal.orgirjet.net.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity biointerfaceresearch.comejournal.by. The HOMO represents the electron-donating ability, while the LUMO indicates the electron-accepting capability ejournal.byrsc.org. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a key indicator of chemical reactivity and kinetic stability; a smaller gap often suggests higher reactivity materialsciencejournal.orgbiointerfaceresearch.comejournal.byresearchgate.net.
For various pyran and amine-containing derivatives, FMO analysis has shown that the HOMO is typically localized on electron-rich regions, such as the amino group or the pyran ring, while the LUMO is often found on electron-deficient parts, like nitro groups or other acceptor moieties materialsciencejournal.orgejournal.byrsc.org. For instance, in ethyl 2-amino-4-(4-nitrophenyl)-4H-pyrano[3,2-h]quinoline-3-carboxylate, the calculated HOMO energy was -6.24 eV and the LUMO energy was -2.82 eV, resulting in an energy gap of 3.42 eV ejournal.by. The localization of HOMO on the electron-rich pyran ring and LUMO on a nitrophenyl ring in a similar pyran derivative highlights potential charge transfer interactions within the molecule materialsciencejournal.org.
Table 1: Representative Frontier Molecular Orbital Energies of Pyran Derivatives
| Compound Type (Example) | Method/Basis Set | HOMO (eV) | LUMO (eV) | Egap (eV) | Reference |
| 4H-pyrano[3,2-h]quinoline derivative | B3LYP/6-311G | -6.24 | -2.82 | 3.42 | ejournal.by |
| 4H-pyran-3-carboxylate derivative | B3LYP/6-311++G(d,p) | -6.65 | -2.69 | 3.96 | bohrium.com |
| 2H-pyran-2-one derivative | B3LYP/6-31G(d) | -6.69 | -2.03 | 4.66 | researchgate.net |
Note: Data presented are from related pyran derivatives due to the scarcity of direct computational data for the unsaturated this compound.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution across the molecular surface, indicating regions susceptible to electrophilic (electron-deficient, typically blue) and nucleophilic (electron-rich, typically red) attacks dergipark.org.trscirp.orgavogadro.cc. These maps are invaluable for predicting sites of chemical reactivity and intermolecular interactions, such as hydrogen bonding mdpi.comresearchgate.netresearchgate.net.
For pyran-amine systems, MEP maps typically show negative potential regions around electronegative atoms like oxygen in the pyran ring and nitrogen in the amine group, indicating potential sites for electrophilic attack or hydrogen bond donation dergipark.org.trmaterialsciencejournal.orgmdpi.com. Conversely, positive potential regions often appear around hydrogen atoms, especially those involved in hydrogen bonding, signifying sites for nucleophilic attack dergipark.org.trscirp.org. Studies on 4H-pyran and 2H-pyran-2-one derivatives demonstrate how MEP maps effectively highlight the nucleophilic character of the amino group and the oxygen atoms within the pyran ring bohrium.commaterialsciencejournal.orgresearchgate.netmdpi.com.
Fukui Function Assessments for Local Reactivity
Fukui functions are local reactivity descriptors derived from DFT calculations, providing a more detailed understanding of specific atomic sites prone to chemical attack dergipark.org.trscirp.orgmdpi.com. These functions quantify the change in electron density upon the addition or removal of an electron, indicating the most reactive atomic centers for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks researchgate.netmdpi.comresearchgate.net.
For pyran-amine systems, Fukui function assessments help identify the most susceptible atoms within the molecule. For instance, in a Schiff base derived from 2H-pyran-2-one, oxygen and carbon atoms were identified as the most susceptible sites for nucleophilic attacks, while certain carbon and oxygen atoms were most susceptible to electrophilic attack mdpi.com. These assessments are crucial for predicting regioselectivity in reactions involving pyran derivatives researchgate.net.
Topological Analysis (e.g., Hirshfeld Surface Analysis, Surface Distance Projection)
Topological analyses, such as Hirshfeld surface analysis and surface distance projection, are powerful tools for visualizing and quantifying intermolecular interactions in crystal structures dergipark.org.trnih.govacs.orgerode-sengunthar.ac.inresearchgate.net. Hirshfeld surfaces map the normalized contact distance (dnorm) to identify regions of short (red), long (blue), and average (white) intermolecular contacts, providing insights into hydrogen bonding, van der Waals forces, and π-π stacking interactions nih.govacs.orgresearchgate.netrsc.org.
For pyran derivatives, Hirshfeld surface analysis reveals the dominant contributions of various intermolecular contacts to crystal packing and stability. For example, in a 4H-benzopyran derivative, H⋯H contacts contributed the largest percentage (29.2%) to the Hirshfeld surface, followed by C⋯H/H⋯C (24.6%), N⋯H/H⋯N (13.6%), Cl⋯H/H⋯Cl (12.9%), and O⋯H/H⋯O (10.6%) interactions nih.gov. Similarly, for a 2H-pyran-2,4(3H)-dione derivative, H⋯H (51.3%), C⋯H (27.6%), N⋯H (10.3%), and O⋯H (10.0%) contacts were found to be the most significant contributors to crystal stability researchgate.net. These analyses provide a quantitative understanding of the non-covalent interactions that govern molecular packing and supramolecular architectures in pyran-amine systems acs.orgrsc.org.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. They are particularly useful for exploring conformational analysis, flexibility, and intermolecular interactions in various environments, including solution or in complex with other molecules dergipark.org.trbiorxiv.orgdovepress.com. While specific MD simulations for the unsaturated this compound are not widely reported, the methodology is broadly applied to understand pyran-containing compounds and their interactions.
MD simulations allow researchers to observe the dynamic changes in molecular conformation over time, providing insights into the flexibility of the pyran ring and the amine group scienceopen.com. For instance, MD simulations have been employed to study the interactions of pyran-2-one analogues with water, calculating interaction energies and radial distribution functions to understand solvation behavior and hydrogen bond formation mdpi.com. The stability and intermolecular interactions of various molecular complexes, including those with pyran derivatives, can be investigated through MD simulations, revealing the roles of van der Waals forces, hydrophobic interactions, and hydrogen bonding in complex formation and stability nih.gov. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are commonly analyzed to assess conformational changes and atomic mobility during simulations dovepress.comscienceopen.com.
Table 2: Computational Methodologies and Their Applications to Pyran-Amine Systems
| Computational Method | Key Applications | Representative Studies (Pyran/Amine Derivatives) |
| Density Functional Theory (DFT) | Geometrical optimization, electronic properties (e.g., dipole moment, total energy) | bohrium.comdergipark.org.trmdpi.comscirp.orgmaterialsciencejournal.orgirjet.netbiointerfaceresearch.comrsc.org |
| Frontier Molecular Orbital (FMO) Analysis | Reactivity prediction (HOMO-LUMO energies, Egap) | bohrium.comdergipark.org.trmaterialsciencejournal.orgirjet.netbiointerfaceresearch.comejournal.byrsc.orgresearchgate.netmdpi.com |
| Molecular Electrostatic Potential (MEP) Mapping | Visualization of charge distribution, identification of reactive sites | bohrium.comdergipark.org.trmdpi.comscirp.orgmaterialsciencejournal.orgirjet.netbiointerfaceresearch.comresearchgate.netresearchgate.netmdpi.com |
| Fukui Function Assessments | Local reactivity prediction (nucleophilic, electrophilic, radical attack sites) | dergipark.org.trscirp.orgresearchgate.netmdpi.comresearchgate.net |
| Topological Analysis (e.g., Hirshfeld Surface Analysis) | Quantification of intermolecular interactions (hydrogen bonding, van der Waals, π-π stacking) | dergipark.org.trnih.govacs.orgerode-sengunthar.ac.inresearchgate.netrsc.orgresearchgate.net |
| Molecular Dynamics (MD) Simulations | Conformational analysis, intermolecular interactions, stability, flexibility | dergipark.org.trmdpi.comresearchgate.netbiorxiv.orgdovepress.comscienceopen.comnih.gov |
Theoretical Modeling of Reaction Pathways and Transition States
The theoretical modeling of reaction pathways and transition states is crucial for understanding the reactivity and synthetic accessibility of chemical compounds. For this compound, such studies would typically employ quantum chemical methods, predominantly Density Functional Theory (DFT), to map out potential reaction landscapes.
DFT calculations are widely utilized to optimize the geometries of reactants, intermediates, and transition states, providing insights into the energetic profiles of chemical reactions. For instance, in studies involving 2H-pyran-2-ones, DFT (e.g., using the ωB97X-D4 functional with the def2-TZVP basis set) has been successfully applied to optimize nuclear geometries of reactants, bicyclic intermediate products, and final products, as well as transition state geometries for cycloaddition and subsequent elimination reactions. These calculations allow for the determination of activation energies (e.g., standard Gibbs free energies of activation, ∆G‡), which are critical for assessing reaction feasibility and kinetics . The significant difference in activation barriers between competing steps can explain experimental observations, such as the absence of certain intermediates .
Furthermore, computational methods can elucidate complex reaction mechanisms, including those involving nucleophilic substitution or cycloaddition reactions. For example, DFT calculations (e.g., B3LYP/6-311+G(d,p)) have been used to model transition states for SN2 reactions at specific carbon positions in related tetrahydro-2H-pyran derivatives, allowing for comparison with experimental kinetic data . Similarly, the prediction of regioselectivity in alkylation reactions can be achieved through Molecular Dynamics (MD) simulations that account for solvation effects . The use of tools like Gaussian or ORCA allows for the optimization of transition states and the prediction of regioselectivity, with reaction path search methods integrating quantum calculations to identify low-energy pathways .
In the context of palladium-catalyzed reactions involving tetrahydro-2H-pyran-4-amine derivatives, DFT (e.g., B3LYP/DZVP and B3LYP/BS1 methods) has been employed to investigate detailed reaction mechanisms, including C-H activation, oxidative addition, reductive elimination, and catalyst recovery steps acs.org. Key transition states are confirmed through intrinsic reaction coordinate (IRC) determinations, and kinetic isotope effects (KIE) can be calculated to identify rate-determining steps, providing a comprehensive understanding of the reaction's rate-limiting processes acs.org.
Table 1: Examples of Computational Methods for Reaction Pathway Modeling in Pyran Systems
| Computational Method | Functional/Basis Set | Application | Reference |
| DFT | ωB97X-D4/def2-TZVP | Geometry optimization of reactants, intermediates, transition states; calculation of activation energies for cycloaddition and CO2 elimination in 2H-pyran-2-ones | |
| DFT | B3LYP/6-311+G(d,p) | Modeling transition states for SN2 reactions; predicting regioselectivity in 4-aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | |
| DFT | B3LYP/DZVP, B3LYP/BS1 | Investigation of reaction mechanisms (C-H activation, oxidative addition, reductive elimination); confirmation of transition states via IRC in tetrahydro-2H-pyran-4-amine derivatives | acs.org |
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are indispensable for predicting and interpreting spectroscopic data, providing a theoretical basis for experimental observations and aiding in structural elucidation. For this compound, these methods would allow for the prediction of various spectroscopic signatures, even in the absence of experimental measurements.
Density Functional Theory (DFT) is a cornerstone for predicting spectroscopic parameters. For instance, in studies of pyran derivatives and related heterocyclic compounds, DFT calculations (e.g., B3LYP or CAM-B3LYP functionals with basis sets like 6-31G(d,p) or 6-311++G(d,p)) are commonly used for geometrical optimizations, which are a prerequisite for accurate spectroscopic predictions researchgate.net, bohrium.com, nih.gov, dergipark.org.tr.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational prediction of 1H and 13C NMR chemical shifts has become a widely used tool for structural analysis. DFT methods, often combined with specific basis sets and solvation models (e.g., PCM/mPW1PW91/6-311G(d) for shifts and M06-2X/def2-TZVP for energies), can provide highly reliable predictions researchgate.net. The DP4 probability method is a statistical tool used to correlate computed and experimental NMR data, aiding in the elucidation of relative configurations researchgate.net.
Infrared (IR) Spectroscopy: Vibrational analysis performed after geometry optimization yields theoretical IR spectra, including vibrational wavenumbers (frequencies) bohrium.com, nih.gov, dergipark.org.tr. This analysis also serves to confirm that optimized geometries correspond to true ground states by ensuring only positive frequencies are obtained researchgate.net.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is frequently employed to estimate electronic absorption spectra, including maximum absorption wavelengths (λmax) nih.gov, dergipark.org.tr. The theoretical results obtained with methods like CAM-B3LYP and the Corrected Linear Response Polarizable Continuum Model (CLR-PCM) often show good agreement with observed spectra dergipark.org.tr.
Electronic Properties: Beyond direct spectroscopic parameters, computational methods can predict fundamental electronic properties that influence spectroscopic behavior and reactivity. These include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, which relate to electronic transitions and chemical reactivity bohrium.com. Molecular Electrostatic Potential (MEP) maps and Average Local Ionization Energy (ALIE) surfaces can identify electrophilic and nucleophilic regions, while Frontier Molecular Orbital (FMO) analysis provides insights into reactivity researchgate.net, nih.gov. Mulliken atomic charges and Natural Bond Orbital (NBO) analysis further detail electron density distribution and hyperconjugative interactions nih.gov, dergipark.org.tr.
Thermodynamic Parameters: Calculations of total energies, zero-point energy (ZPE), entropy, and heat capacity provide a comprehensive thermodynamic profile, confirming the stability of predicted structures and influencing their spectroscopic characteristics nih.gov, dergipark.org.tr.
Table 2: Examples of Computational Methods for Spectroscopic Parameter Prediction in Pyran and Related Systems
| Computational Method | Functional/Basis Set | Spectroscopic Parameter/Property Predicted | Reference |
| DFT | B3LYP/6-31G(d,p), 6-311G(d,p), 6-311++G(d,p) | Geometrical optimizations, vibrational analysis, MEP, ALIE | researchgate.net |
| DFT | B3LYP/6–311++ G (d,p) | FT-IR, NMR, HOMO-LUMO energy gap, MEP | bohrium.com |
| DFT | B3LYP/6-31 G (d,p) | IR, 1H-NMR, 13C-NMR chemical shifts | nih.gov |
| DFT | B3LYP, CAM-B3LYP/6-311++G(d,p) | Electronic absorption (UV-Vis), 1H and 13C chemical shifts, vibrational wavenumbers, NBO, MESP, Mulliken charges, thermodynamic properties | dergipark.org.tr |
| DFT | B3LYP, mPW1PW91, M06-2X | 1H and 13C NMR shifts (with DP4 analysis) | researchgate.net |
Compound Names and PubChem CIDs
Derivatization and Functionalization Strategies of 2h Pyran 4 Amine
Acylation Reactions of the Amine Moiety
Acylation reactions are fundamental transformations for modifying primary and secondary amines, converting them into amides. While direct literature specifically detailing acylation of the 2H-pyran-4-amine moiety is limited in the provided search results, the general reactivity of amine groups suggests that this compound would readily undergo acylation. For instance, acylation of amines typically involves reaction with acyl halides or acid anhydrides to form stable amide bonds. In the context of related pyran derivatives, such as 4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-amine, acylation reactions are noted as common derivatization methods smolecule.com. Similarly, studies on 4-acyl-2H-thiopyran-3,5(4H,6H)-diones show their reaction with amines to form 4-aminomethylene derivatives, indicating the propensity for acyl-amine interactions within pyran-like systems researchgate.net.
Alkylation Reactions of the Amine Nitrogen
Alkylation of the amine nitrogen is a significant strategy for introducing diverse substituents to the this compound scaffold. Research has demonstrated the α-C–H functionalization of primary amines, including 4-aminopyran, through α-allylation chemistry chemrxiv.orgrsc.orgnih.govsemanticscholar.orgresearchgate.net. This methodology allows for the introduction of allyl groups at the α-carbon position of the amine. For example, gram-scale α-allylation of 30 mmol of 4-aminopyran using four equivalents of allylmagnesium bromide has been successfully achieved, yielding over 4 grams of the α-functionalized product rsc.orgnih.govsemanticscholar.orgresearchgate.net. This highlights a robust method for C-C bond formation adjacent to the amine nitrogen.
Table 1: α-Allylation of 4-Aminopyran
| Substrate | Reagent | Conditions | Product Type | Yield (g) | Reference |
| 4-aminopyran (30 mmol) | Allylmagnesium bromide (4 eq) | Not specified (smooth reaction) | α-functionalized product | >4 | rsc.orgnih.govsemanticscholar.orgresearchgate.net |
Other forms of alkylation, such as nucleophilic substitution at the 4-amine position, are also generally applicable to pyran derivatives, as seen in the attachment of tetrahydropyran-methyl groups in related compounds vulcanchem.com. N-alkylation of tetrahydro-2H-pyran-4-amine derivatives has also been reported, leading to compounds like N-ethyltetrahydro-2H-pyran-4-amine and N-propyl-tetrahydro-2H-pyran-4-amine, which are valuable intermediates in organic synthesis cymitquimica.comchemimpex.com.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Further Functionalization
Cross-coupling reactions, particularly the Suzuki-Miyaura reaction, offer powerful tools for forming new carbon-carbon bonds. While direct examples of Suzuki-Miyaura cross-coupling specifically on this compound are not extensively detailed in the provided snippets, the general applicability of this reaction to heterocyclic amines is well-established. For instance, 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine is reported to undergo efficient derivatization via common synthetic methods including Suzuki-Miyaura cross-coupling reactions a2bchem.com. This suggests that if a suitable halogenated or pseudohalogenated derivative of this compound could be synthesized, it would likely participate in such coupling reactions. The Suzuki-Miyaura reaction typically involves aryl or heteroaryl halides/pseudohalides and boronic acids or esters, catalyzed by palladium complexes beilstein-journals.orgbeilstein-journals.org.
Formation of Amide Derivatives
The formation of amide derivatives from this compound involves the reaction of its primary amine group with carboxylic acids or their activated forms (e.g., acyl chlorides, acid anhydrides, or activated esters). This is a common and robust method for derivatization. While specific details for this compound are not explicitly provided in the search results, the synthesis of amide derivatives from pyranone and pyridinone compounds has been reported, demonstrating the feasibility of such transformations within pyran-containing scaffolds tubitak.gov.tr. The general principle involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent, followed by elimination of a leaving group to form the amide bond.
Imine Formation and Subsequent Transformations
The primary amine functionality of this compound can readily react with aldehydes or ketones to form imines (Schiff bases). This reversible, acid-catalyzed process involves the nucleophilic addition of the primary amine to the carbonyl group, followed by proton transfer and elimination of water to yield the imine libretexts.org. Research on the α-C–H functionalization of primary amines, including 4-aminopyran, has utilized the concept of reversing the polarity of an imine moiety to enable new reactivity rsc.orgsemanticscholar.org. This involves proton-coupled electron transfer (PCET) reduction of an imine to generate a nucleophilic α-amino radical, which can then be intercepted by electrophiles rsc.orgsemanticscholar.org. This strategy expands the synthetic utility of imine intermediates derived from this compound, allowing for further functionalization at the α-carbon. Cyanide addition, another transformation mentioned in the context of α-functionalization of primary amines, can also proceed via imine intermediates rsc.orgsemanticscholar.org.
Strategic Incorporation into Complex Molecular Architectures
This compound, or its unsaturated analogue 4-aminopyran, serves as a valuable building block for the construction of complex molecular architectures, particularly in the context of drug discovery and synthetic chemistry chemrxiv.orgnih.govsemanticscholar.orgresearchgate.net. The α-C–H functionalization methodology applied to 4-aminopyran demonstrates its utility in late-stage functionalization projects chemrxiv.orgsemanticscholar.org. This mild protocol allows for the efficient synthesis of elaborate amine-containing structures. For instance, the α-allylation of 4-aminopyran has been applied to the one-step synthesis of the anorectic drug phentermine, a process that traditionally requires multiple steps rsc.orgnih.govsemanticscholar.org. The tetrahydropyran (B127337) moiety, a common feature in many biologically active compounds, is often incorporated as a versatile building block for synthesizing various heterocyclic compounds, underscoring its strategic importance in complex molecular construction .
Table 2: Strategic Applications of 4-Aminopyran Functionalization
| Functionalization Strategy | Application | Outcome | Reference |
| α-Allylation | Drug synthesis (e.g., Phentermine) | Efficient one-step synthesis, avoids multi-step routes | rsc.orgnih.govsemanticscholar.org |
| α-C–H functionalization | Late-stage functionalization, building block for complex amine architectures | Enables synthesis of elaborate structures | chemrxiv.orgsemanticscholar.org |
Applications in Advanced Organic Synthesis and Materials Science Research
2H-Pyran-4-amine as a Versatile Building Block in Complex Molecule Synthesis
Tetrahydro-2H-pyran-4-amine and its derivatives are widely employed as key building blocks in the synthesis of complex organic molecules due to their ability to introduce specific structural constraints and functionalities. sigmaaldrich.comchemimpex.com
Tetrahydro-2H-pyran-4-amine derivatives are crucial in the development of constrained oligopeptides and peptidomimetics, which are valuable for studying structure-activity relationships and designing peptides with specific properties. For instance, 4-aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride acts as a vital intermediate in organic synthesis, particularly for the development of constrained linear oligopeptides. Similarly, (4-aminotetrahydro-2H-pyran-4-yl)prolinate (Thp-Pro), a spiroheterocyclic α-amino carboxylic acid, is utilized in synthesizing highly constrained linear oligopeptides, providing peptides with restricted conformational flexibility. evitachem.com The "azirine/oxazolone method" has successfully incorporated α,α-disubstituted α-amino acids, including 3-amino-3,4,5,6-tetrahydro-2H-pyran-3-carboxylic acid, into peptides synthesized under solid-phase conditions. researchgate.net
The pyran-amine scaffold is instrumental in the construction of various novel heterocyclic systems. Tetrahydro-2H-pyran-4-amine has been utilized in affinity substitution reactions to furnish intermediates for the synthesis of pyrimidine (B1678525) derivatives. nih.gov For example, the compound 6-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine, which features a pyrazine (B50134) core with a tetrahydropyran-4-ylmethyl group, exemplifies the integration of the pyran-amine moiety into novel heterocyclic structures. Furthermore, methodologies have been developed for the synthesis of 6-aryl-4-(amine-1-yl)-2-oxo-2H-pyran-3-carbonitrile derivatives, showcasing the utility of amine-substituted pyran structures in creating new heterocyclic scaffolds. acs.org
Tetrahydro-2H-pyran-4-amine derivatives are explored extensively in the design and synthesis of enzyme inhibitors, offering pathways to develop novel therapeutic agents. N-Propyl-tetrahydro-2H-pyran-4-amine, for instance, is investigated for its potential in biochemical applications, specifically in the design of enzyme inhibitors. chemimpex.com In the context of PLK4 inhibitors, tetrahydro-2H-pyran-4-amine has been used in affinity substitution reactions to generate intermediates, leading to compounds exhibiting high PLK4 inhibitory activity. An example is compound 8h, which demonstrated an IC50 value of 0.0067 µM against PLK4. nih.gov
Table 1: Select Enzyme Inhibitors Incorporating Tetrahydro-2H-pyran-4-amine Derivatives
| Compound Class | Tetrahydropyran-Amine Derivative Role | Target Enzyme | Key Finding/Property | Reference |
| PLK4 Inhibitors | Intermediate in synthesis | PLK4 | High inhibitory activity (IC50 = 0.0067 µM for compound 8h) | nih.gov |
| BRD2 Inhibitors | Amide coupling partner | BRD2 | Increased potency and selectivity | acs.org |
Chemical design strategies often involve incorporating the pyran-amine moiety to influence interactions with molecular targets. For example, 4-aryl-tetrahydro-2H-pyran-4-amine derivatives are designed such that the amine group can form hydrogen bonds with biological macromolecules, while aryl groups engage in hydrophobic interactions. The introduction of electron-withdrawing groups, such as a trifluoromethyl group on the aryl ring of these derivatives, can enhance metabolic stability, a common strategy in drug design.
Integration into Polymer Chemistry
The incorporation of pyran-amine moieties into polymer structures offers avenues for modifying and functionalizing polymeric materials, leading to enhanced properties.
Pyran-amine compounds, such as 4-(2-aminoethyl)tetrahydropyran (B112880), contribute to the formulation of specialty polymers through their ability to act as chemical modifiers. N-Propyl-tetrahydro-2H-pyran-4-amine is specifically utilized as a modifier in polymer production. chemimpex.com The amine groups present in these compounds are highly important functional groups that can be protonated or deprotonated, allowing for tunable properties depending on the application. When protonated, these amine-functionalized polyesters can bind to negatively charged payloads like nucleic acids or proteins, facilitating delivery applications. acs.org
The integration of pyran-amine moieties into polymer matrices has been shown to enhance the mechanical performance and longevity of materials. For instance, 4-(2-aminoethyl)tetrahydropyran contributes to specialty polymers by enhancing their flexibility and durability characteristics, making them valuable in advanced coatings and adhesives. Similarly, N-Propyl-tetrahydro-2H-pyran-4-amine acts as a modifier in polymer production, contributing to the development of materials with improved flexibility and durability for industrial applications. chemimpex.com The unique structural features of these compounds allow for specific interactions within polymer matrices that can be tailored for particular applications, demonstrating their versatility as chemical modifiers.
Table 2: Impact of Pyran-Amine Moieties on Polymer Properties
| Pyran-Amine Moiety | Application Context | Enhanced Property | Reference |
| 4-(2-Aminoethyl)tetrahydropyran | Specialty Polymers, Coatings, Adhesives | Flexibility, Durability, Mechanical Performance | |
| N-Propyl-tetrahydro-2H-pyran-4-amine | Polymer Production | Flexibility, Durability | chemimpex.com |
Role in Agrochemical Research (Focus on Synthetic Intermediates and Scaffold Design)
The pyran-4-amine scaffold, including its saturated and substituted forms, plays a significant role in agrochemical research, primarily as a synthetic intermediate and a core structural motif for designing novel compounds. Oxygen-containing heterocyclic compounds, such as pyran derivatives, are recognized for their importance in biologically active pharmaceuticals, agrochemicals, and functional materials uni.lu. The agrochemical industry heavily relies on heterocyclic scaffolds, with over 70% of existing agrochemicals incorporating such structures, often containing nitrogen atoms nih.gov.
The tetrahydropyran (B127337) motif, a saturated version of the pyran ring, is particularly valued in synthetic chemistry for its ability to serve as a versatile building block uni-goettingen.desynquestlabs.com. Its incorporation into more complex molecular assemblies is a common strategy in the development of new active agents. For instance, the synthesis of novel herbicidal leads has involved 2H-pyran-2,4(3H)-dione derivatives. A notable example is 3-(2-(2-Chloro-4-fluorophenoxy)-1-((2-hydroxyethyl)amino)ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione, designated as APD-II-15. This compound demonstrated promising pre-emergent herbicidal activity against various weeds, including Abutilon theophrasti Medicus and Amaranthus retroflexus L., even at low dosages, while exhibiting good crop safety for wheat, soybean, millet, and sorghum. The rational design and synthesis of such pyran-based derivatives highlight their utility as scaffolds for developing effective and safe agrochemical products.
Design and Synthesis of Novel Chemical Entities for Structure-Activity Relationship (SAR) Studies
The pyran-4-amine scaffold is frequently employed in the design and synthesis of novel chemical entities for comprehensive Structure-Activity Relationship (SAR) studies. These studies are crucial for understanding how specific structural modifications influence a compound's chemical and biological properties. The tetrahydropyran ring system, a common variant of the pyran-4-amine scaffold, is particularly amenable to such investigations synquestlabs.com.
For example, in the context of kinase inhibitors, SAR studies have underscored the importance of specific motifs within scaffolds that incorporate the tetrahydro-2H-pyran-4-amine moiety. The tetrahydro-2H-pyran-4-amine hydrochloride has been utilized as a key reagent in the synthesis of complex imidazo[5,4-c]quinolin-2-ones, which are subject to detailed SAR exploration.
Elucidation of Structural Features Influencing Chemical Interaction Profiles
SAR studies involving pyran-4-amine derivatives aim to elucidate the precise structural features that dictate their chemical interaction profiles. For instance, research on certain kinase inhibitors has revealed that the 4-amino and 3-carboxamide motifs within the scaffold are critical for establishing a bioactive conformation through internal hydrogen bonding. The basic amine group's interaction with acidic residues is also a significant factor contributing to observed activity increases following optimization of the basic chain.
Furthermore, the conformational preferences of the pyran ring itself can influence interaction profiles. Nuclear Magnetic Resonance (NMR) techniques have been employed to determine the unbound conformations and dynamic motion of compounds incorporating the tetrahydropyran ring, revealing its existence predominantly in a chair conformation with distinct orientations. Such detailed conformational analysis is vital for understanding how the three-dimensional arrangement of the pyran-4-amine scaffold impacts its binding to biological targets. The presence of additional substituents, such as oxadiazole and phenyl groups on a tetrahydro-2H-pyran-4-amine backbone, can also suggest potential for biological activity by influencing interactions with various targets.
Analog Design and Synthetic Diversification for Mechanistic Probes
Analog design and synthetic diversification are integral to SAR studies, enabling the creation of mechanistic probes that help unravel the molecular basis of activity. The pyran-4-amine scaffold provides a flexible framework for generating diverse analogs. Synthetic methodologies often involve multi-component reactions and efficient preparation routes to produce a library of derivatives uni.lu.
For example, the synthesis of various 2H-pyran derivatives, such as 2-amino-4H-chromenes, has been achieved through one-pot three-component reactions, allowing for the rapid generation of diverse analogs for biological screening. In agrochemical research, the rational design and synthesis of series of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives (APDs) exemplify synthetic diversification aimed at identifying novel herbicidal leads. These analogs serve as mechanistic probes, with preliminary studies, such as RNA sequencing, suggesting that their growth inhibition of weeds might stem from disruptions in carbon metabolism and cytoskeleton formation. This systematic approach to analog synthesis and evaluation is fundamental for identifying potent compounds and understanding their mechanisms of action.
Q & A
Basic: What are the most efficient synthetic routes for 2H-pyran-4-amine derivatives in environmentally benign conditions?
Methodological Answer:
Green synthesis methods are prioritized for minimizing solvent waste and energy consumption. Aqueous media with nano-SnO₂ catalysts (5–10 mol%) enable efficient one-pot synthesis of 2-amino-4H-pyran derivatives via Knoevenagel-Michael cyclocondensation. This approach achieves yields of 80–95% under mild conditions (50–70°C, 1–3 hours), avoiding toxic solvents . Alternatively, catalyst- and solvent-free protocols can synthesize fused 4H-pyran derivatives (e.g., pyrazole- or coumarin-fused analogs) with yields up to 89% via mechanochemical grinding or thermal activation, reducing environmental impact .
Basic: Which spectroscopic techniques are critical for characterizing this compound derivatives?
Methodological Answer:
Structural elucidation relies on:
- ¹H/¹³C NMR : Confirms substituent positions and ring conformation (e.g., coupling constants for pyran ring protons) .
- IR Spectroscopy : Identifies functional groups like NH₂ (stretching at 3300–3400 cm⁻¹) and C=O/C=N (1600–1700 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for fluorinated analogs (e.g., 6-(3-fluoropropyl)-4-methylpyridin-2-amine) .
- X-ray Crystallography : Resolves ambiguous stereochemistry in fused derivatives (e.g., dihydropyrano[2,3-c]pyrazoles) .
Advanced: How can researchers resolve contradictions in reactivity data of this compound under varying catalytic conditions?
Methodological Answer:
Contradictions often arise from differences in catalyst selectivity, solvent polarity, or substituent electronic effects. Systematic approaches include:
- Controlled Variable Testing : Compare nano-SnO₂ (aqueous media) vs. KF/alumina (non-polar solvents) to assess solvent-catalyst interactions .
- Computational Modeling : Use DFT calculations to predict regioselectivity in reactions with α,β-unsaturated ketones or malononitrile .
- Isolation of Intermediates : Trapping intermediates (e.g., enolates or Michael adducts) via quenching experiments to map reaction pathways .
- Cross-Validation : Replicate conflicting protocols with standardized analytical methods (e.g., HPLC purity checks) to identify experimental artifacts .
Advanced: What strategies are employed to elucidate the structure-activity relationships (SAR) of 2-amino-4H-pyran derivatives in medicinal chemistry?
Methodological Answer:
SAR studies focus on:
- Functional Group Modulation : Introduce electron-withdrawing groups (e.g., -NO₂, -F) at C-4 or C-6 to enhance bioactivity. For example, fluoropropyl substituents improve metabolic stability in nitric oxide synthase inhibitors .
- Ring Fusion : Coupling pyran with pyrazole or coumarin cores increases π-π stacking interactions with biological targets (e.g., kinase binding pockets) .
- Comparative Bioassays : Test analogs against control compounds (e.g., unsubstituted this compound) to isolate substituent effects on IC₅₀ values .
- Molecular Docking : Simulate binding modes with proteins (e.g., inducible nitric oxide synthase) to prioritize synthetic targets .
Methodological: How to design experiments for synthesizing fluorinated this compound analogs?
Methodological Answer:
Fluorination strategies include:
- Electrophilic Fluorination : Use BrCH₂CH₂F or 1-bromo-2-fluoroethane in THF/Et₂O with NaH as a base to introduce fluorine at alkyl chains (61–81% yields) .
- Nucleophilic Displacement : Replace hydroxyl or chloride groups with KF in polar aprotic solvents (e.g., DMF) .
- Safety Protocols : Employ Schlenk lines for moisture-sensitive reactions and LC-MS to monitor fluorinated byproducts (e.g., HF formation) .
- Analytical Validation : Use ¹⁹F NMR (δ −120 to −220 ppm) and HRMS to confirm incorporation and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
